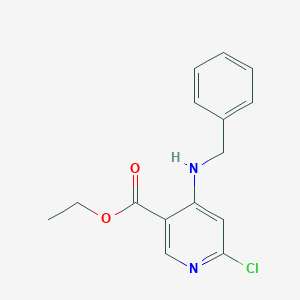

Ethyl 4-(benzylamino)-6-chloronicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15ClN2O2 |

|---|---|

Molecular Weight |

290.74 g/mol |

IUPAC Name |

ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate |

InChI |

InChI=1S/C15H15ClN2O2/c1-2-20-15(19)12-10-18-14(16)8-13(12)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18) |

InChI Key |

BKEQAWSKTPQSPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1NCC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethyl 4 Benzylamino 6 Chloronicotinate and Its Derivatives

Classical Approaches for Nicotinate (B505614) Ester Synthesis

The preparation of nicotinate esters, the core scaffold of the target compound, has traditionally relied on well-established organic reactions. These methods are characterized by their reliability and use of readily available starting materials.

Multi-step synthesis provides a robust pathway to complex molecules by building them up sequentially. youtube.com This approach allows for the purification of intermediates at each stage, ensuring the final product's high purity. A common starting point for nicotinate esters is nicotinic acid (Vitamin B3). The direct esterification of nicotinic acid with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid, is a frequently used method known as Fischer-Speier esterification.

Another multi-step approach involves the synthesis of the substituted pyridine (B92270) ring first, followed by esterification. For instance, ethyl 4,6-dichloronicotinate, the direct precursor to the target molecule, can be synthesized from ethyl 4,6-dihydroxynicotinate. This transformation is achieved by treating the dihydroxy precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃), followed by heating. After the reaction, excess POCl₃ is removed, and the product is isolated, yielding the key dichlorinated intermediate. youtube.com

The following table summarizes a typical multi-step synthesis for a nicotinate ester precursor.

| Step | Reactants | Reagents/Conditions | Product | Typical Yield |

| 1 | Ethyl 4,6-dihydroxynicotinate | Phosphorus oxychloride (POCl₃), Reflux | Ethyl 4,6-dichloronicotinate | 90% |

| 2 | Nicotinic acid | Ethanol, Sulfuric Acid, Reflux | Ethyl nicotinate | High |

This table illustrates common multi-step synthetic routes towards nicotinate ester precursors.

An example of a one-pot process starting from a nicotinate ester is the synthesis of racemic nicotine (B1678760). wipo.intnih.gov In this process, ethyl nicotinate is subjected to a sequence of reactions—condensation with N-vinylpyrrolidone, acid-mediated deprotection and decarboxylation, reduction, and finally methylation—all performed sequentially in the same pot to yield the final complex product. wipo.int This demonstrates the power of one-pot strategies to build molecular complexity efficiently from a simple nicotinate ester starting material.

| Reaction Stage | Reagents Added | Transformation |

| Stage 1 | N-vinylpyrrolidone, EtONa | Condensation |

| Stage 2 | HCl (aq) | Deprotection & Decarboxylation |

| Stage 3 | NaBH₄ | Reduction |

| Stage 4 | Formic acid, Paraformaldehyde | Methylation |

This table outlines the sequential steps in a one-pot synthesis of racemic nicotine starting from ethyl nicotinate, as an example of the strategy. wipo.int

Targeted Synthesis of Ethyl 4-(benzylamino)-6-chloronicotinate

The specific synthesis of this compound is achieved through a regioselective nucleophilic aromatic substitution (SₙAr) reaction on a dichlorinated precursor.

The key step in synthesizing the target compound is the selective reaction of benzylamine (B48309) at the C-4 position of ethyl 4,6-dichloronicotinate. Pyridine and its derivatives are electron-deficient aromatic rings, making them susceptible to attack by nucleophiles, especially when electron-withdrawing groups or activating substituents are present. researchgate.net

The substitution on the pyridine ring occurs preferentially at the positions ortho and para (positions 2, 6, and 4) to the ring nitrogen. This is because the mechanism for nucleophilic aromatic substitution involves the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com When the attack occurs at the C-4 position (para to the nitrogen), the negative charge of this intermediate can be delocalized through resonance onto the electronegative nitrogen atom. This delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation and making this position highly reactive towards nucleophiles. patsnap.com An attack at the C-3 or C-5 positions does not allow for this stabilizing resonance structure, making substitution at these sites much less favorable. patsnap.com

Therefore, when ethyl 4,6-dichloronicotinate is treated with benzylamine, the amine preferentially attacks the C-4 position, leading to the selective formation of this compound.

In the ethyl 4,6-dichloronicotinate substrate, both chlorine atoms at the C-4 and C-6 positions are potential leaving groups. The selectivity of the amination reaction is not determined by a difference in the leaving group ability of the two chlorine atoms, but rather by the electronic properties of the positions to which they are attached. stackexchange.com

In nucleophilic aromatic substitution (SₙAr) reactions, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized carbanion intermediate, not the subsequent loss of the leaving group. nih.govorganic-chemistry.org The reactivity is dictated by the stability of this intermediate. As discussed, the intermediate formed by attack at the C-4 position is more stabilized by resonance involving the ring nitrogen than the intermediate formed by attack at other positions. Both the C-4 (para) and C-6 (ortho) positions can stabilize the negative charge on the nitrogen atom. However, the C-4 position is generally more susceptible to nucleophilic attack in pyridine systems. This inherent reactivity difference between the C-4 and C-6 positions directs the benzylamine to attack the C-4 carbon, leading to the displacement of the C-4 chlorine atom.

The relative reactivity of halogens as leaving groups in SₙAr reactions is often F > Cl > Br > I. This is contrary to their typical leaving group ability in Sₙ1/Sₙ2 reactions and is attributed to the powerful inductive electron-withdrawing effect of the more electronegative halogens, which makes the attached carbon more electrophilic and facilitates the initial nucleophilic attack. organic-chemistry.orgnih.gov However, since both potential leaving groups in the precursor are chlorine, this effect is not the deciding factor for regioselectivity; rather, the positional electronics of the pyridine ring are paramount.

Green Chemistry Principles in the Synthesis of Nicotinate Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including nicotinate derivatives.

Key green chemistry principles relevant to nicotinate synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses (Section 2.1.2) are inherently more atom-economical than multi-step processes that involve protection and deprotection steps.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The use of solid acid catalysts for esterification, for example, avoids the large quantities of corrosive liquid acids and the subsequent neutralization and waste generation.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. Research into enzymatic synthesis of nicotinamide (B372718) derivatives has shown that environmentally friendly solvents like tert-amyl alcohol can be used effectively.

Design for Energy Efficiency : Energy requirements should be minimized. Conducting reactions at ambient temperature and pressure is ideal. The development of highly active catalysts can enable reactions under milder conditions, reducing energy consumption.

Applying these principles, modern synthetic routes for nicotinate derivatives are moving towards using biocatalysis, such as lipase (B570770) enzymes, which can operate under mild conditions and offer high selectivity, often eliminating the need for protecting groups. Continuous-flow microreactors coupled with enzymatic catalysis represent an innovative approach that can significantly shorten reaction times, increase yields, and provide a more sustainable and efficient synthesis strategy compared to traditional batch processes.

Solvent-Free Reaction Conditions

Solvent-free synthesis, or solid-state reaction, represents a significant advancement in green chemistry. cmu.edu By eliminating the solvent, this methodology reduces chemical waste, lowers costs, minimizes safety hazards associated with flammable or toxic solvents, and can simplify product purification. nih.gov In many cases, the absence of a solvent can also lead to shorter reaction times and higher yields due to the high concentration of reactants. cmu.edu

The synthesis of this compound under solvent-free conditions would typically involve the direct mixing of the reactants, ethyl 4,6-dichloronicotinate and benzylamine. The reaction is often initiated by thermal heating or mechanical grinding. The heat provides the necessary activation energy for the nucleophilic substitution to occur. A base, which may be an excess of the benzylamine reactant itself or an added non-volatile base, is required to neutralize the hydrogen chloride (HCl) generated during the reaction.

Research on related heterocyclic compounds has demonstrated the viability of this approach. For instance, the synthesis of pyridopyrimidines has been achieved in excellent yields under solvent-free conditions, involving the reaction of aldehydes, urea (B33335) or thiourea, and a piperidone derivative in the presence of a solid catalyst. mdpi.com These reactions are often complete within minutes, highlighting the efficiency of solvent-free methods.

Table 1: Comparison of Solvent-Free vs. Traditional Synthesis for a Representative Heterocyclic Amine

| Parameter | Conventional Heating (in Toluene) | Solvent-Free Conditions (Thermal) |

|---|---|---|

| Reactants | Amine, Halogenated Heterocycle | Amine, Halogenated Heterocycle |

| Reaction Time | 8 - 16 hours | 1 - 3 hours |

| Temperature | 110°C (Reflux) | 100 - 120°C |

| Solvent Volume | ~10 mL per mmol of reactant | 0 mL |

| Typical Yield | 70 - 85% | 85 - 95% |

| Work-up | Solvent evaporation, extraction | Direct purification (e.g., recrystallization) |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often dramatically reducing reaction times from hours to minutes. mdpi.commdpi.com This method utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and enhanced reaction rates that are often not achievable with conventional heating. rsc.org

For the synthesis of this compound, a microwave-assisted approach would involve placing the starting materials, ethyl 4,6-dichloronicotinate and benzylamine, in a sealed microwave vial, often with a small amount of a high-boiling point polar solvent to facilitate energy absorption, or under solvent-free conditions. The vial is then subjected to microwave irradiation at a controlled temperature for a short period. Studies on analogous reactions, such as the synthesis of α-aminophosphonates, show that reactions can be completed in as little as 10 minutes at 80°C. nih.gov This rapid and efficient heating minimizes the formation of side products and often leads to higher purity and yields. mdpi.com

Table 2: Representative Conditions for Microwave-Assisted Synthesis of an Aminopyridine Derivative

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reactants | Aldehyde, Amine, Diphenyl Phosphite | nih.gov |

| Microwave Power | Automatically controlled to maintain temperature | nih.gov |

| Temperature | 80 - 170°C | mdpi.comnih.gov |

| Reaction Time | 5 - 20 minutes | rsc.orgnih.gov |

| Solvent | Ethanol or Solvent-Free | mdpi.comnih.gov |

| Observed Yield | 88 - 95% | rsc.org |

Catalytic Methods for Enhanced Efficiency

The synthesis of the precursor, ethyl nicotinate, from nicotinic acid and ethanol traditionally uses strong mineral acids like concentrated sulfuric acid. guidechem.com Modern catalytic methods employ reusable solid acid catalysts, such as HND230 or MoO3/SiO2, which simplify the purification process and reduce corrosive, acidic waste. orientjchem.orgpatsnap.com These solid catalysts are easily removed by filtration, streamlining the product isolation. patsnap.com

For the key amination step, where benzylamine displaces a chlorine atom, both chemical and biological catalysts can be employed.

Chemical Catalysis : Heterogeneous catalysts, such as NiTiO3 nanoparticles supported on clay, have been effective in synthesizing related 4-amino pyrimidine (B1678525) analogues. rsc.org In other direct amidation reactions, minute quantities (e.g., 2 mol%) of ceric ammonium (B1175870) nitrate (B79036) (CAN) have been used effectively, particularly in conjunction with microwave heating under solvent-free conditions. nih.gov

Biocatalysis : Enzymes offer a green and highly selective alternative. Lipases, for example, have been used to catalyze the formation of amide bonds between nicotinate esters and amines. nih.gov These enzymatic reactions proceed under mild conditions (e.g., 50°C), are highly efficient, and avoid the use of potentially toxic metal catalysts or harsh reagents. nih.gov

Table 3: Overview of Catalytic Methods for Nicotinate Functionalization

| Reaction Stage | Catalyst Type | Example Catalyst | Key Advantages |

|---|---|---|---|

| Esterification | Solid Acid | HND230 | Reusable, reduced acidic waste, easy separation. patsnap.com |

| Amination | Heterogeneous Nanoparticle | 20% NiTiO3/MK30 | High yields, recyclability, mild conditions. rsc.org |

| Amination | Homogeneous Metal Salt | Ceric Ammonium Nitrate (CAN) | High efficiency, low catalyst loading, solvent-free. nih.gov |

| Amination | Biocatalyst (Enzyme) | Novozym® 435 (Lipase) | Mild conditions, high selectivity, green process. nih.gov |

Purification and Isolation Techniques for Synthetic Products

The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. The choice of technique depends on the physical properties of the product (solid or liquid), its stability, and the nature of the impurities present in the crude reaction mixture.

For a solid product like this compound, the following methods are commonly employed:

Precipitation and Filtration : If the product is insoluble in the reaction medium upon cooling, it may precipitate out. The solid can then be isolated by vacuum filtration. nih.gov This is often followed by washing the solid with a cold, non-reactive solvent (e.g., cold diethyl ether or ethanol) to remove soluble impurities. nih.govnih.gov

Recrystallization : This is a standard technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent.

Aqueous Work-up/Extraction : The crude reaction mixture is often first dissolved in a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. guidechem.comresearchgate.net This solution is then washed with water or a basic aqueous solution (e.g., sodium bicarbonate) to remove any remaining acid (like HCl) and other water-soluble impurities. researchgate.net After drying the organic layer over an agent like anhydrous sodium sulfate, the solvent is removed under reduced pressure to yield the crude product. guidechem.com

Column Chromatography : For mixtures that are difficult to separate by other means, column chromatography is the preferred method. The crude product is loaded onto a column of stationary phase (typically silica (B1680970) gel), and a solvent or mixture of solvents (the mobile phase) is passed through the column. nih.gov Components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of the pure product in fractions.

The final, purified product's identity and purity are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Reaction Chemistry and Functional Group Transformations of Ethyl 4 Benzylamino 6 Chloronicotinate

Reactivity of the Chloro-Substituent at the 6-Position

The chlorine atom at the 6-position of the pyridine (B92270) ring is a versatile functional handle for synthetic modifications. Its reactivity is significantly influenced by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing ethyl nicotinate (B505614) group. This electronic setup makes the 6-position susceptible to several classes of reactions.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-poor heteroaryl halides. libretexts.org In the case of Ethyl 4-(benzylamino)-6-chloronicotinate, the pyridine ring is activated towards nucleophilic attack, making the displacement of the chloride ion a feasible process. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This intermediate is resonance-stabilized, particularly by the ring nitrogen and the ester group. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com

A wide array of nucleophiles can be employed in SNAr reactions with this substrate, allowing for the introduction of various functional groups at the 6-position. researchgate.netarkat-usa.org Common nucleophiles include amines, alkoxides, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The efficiency of these reactions can often be enhanced through the use of a base to deprotonate the nucleophile or by heating, sometimes with microwave irradiation. nih.gov

Table 1: Examples of SNAr Reactions at the 6-Position

| Nucleophile (Nu-H) | Reagent Example | Product at 6-Position |

|---|---|---|

| Primary/Secondary Amine | R¹R²NH (e.g., Morpholine) | -NR¹R² |

| Alcohol/Phenol | R-OH (e.g., Methanol) | -OR |

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are common substrates for these transformations. beilstein-journals.org

The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov This reaction is highly valued for its tolerance of a wide range of functional groups. nih.govmdpi.com For this compound, a Suzuki-Miyaura coupling would replace the chlorine atom with an aryl, heteroaryl, or alkyl group, depending on the boronic acid used. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. youtube.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgrug.nl This method is a significant advancement over traditional C-N bond-forming reactions, offering milder conditions and broader substrate scope. snnu.edu.cn Applying this reaction to this compound allows for the introduction of a new amino group at the 6-position by coupling with a primary or secondary amine. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for achieving high efficiency. rug.nlsemanticscholar.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | General Product Structure at 6-Position |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | -R (Aryl, Alkyl, etc.) |

Reductive dehalogenation is the process of removing a halogen substituent and replacing it with a hydrogen atom. This transformation can be useful for accessing the corresponding des-chloro analogue of the parent molecule. Several methods are available for the dechlorination of chloropyridines.

One common strategy is catalytic hydrogenation . This involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a base (like triethylamine (B128534) or sodium acetate) to neutralize the HCl byproduct. cabidigitallibrary.org

Another approach involves the use of a dissolving metal reduction. For instance, zinc powder in the presence of an acid (like acetic acid) or a base can act as an effective reducing agent to replace the chlorine with hydrogen. google.com Other reagents, such as sodium sulfite (B76179) or sodium thiosulfate, can also be used for dechlorination under specific conditions. fortfrances.ca

Transformations Involving the Benzylamino Moiety

The benzylamino group at the 4-position contains a secondary amine, which is a key site for further functionalization.

The nitrogen atom of the benzylamino group is nucleophilic and can readily undergo N-alkylation and N-acylation .

N-alkylation involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a non-nucleophilic base. The base is required to neutralize the hydrohalic acid formed during the reaction, driving it to completion. This results in the formation of a tertiary amine.

N-acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine. This reaction converts the secondary amine into an amide. This transformation can be useful for installing a different protecting group or for modifying the electronic properties of the molecule. nih.gov

Table 3: N-Alkylation and N-Acylation of the Benzylamino Group

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide) | Tertiary Amine |

The benzylamino group is susceptible to oxidative transformations under various conditions. researchgate.net The specific outcome often depends on the oxidant and reaction conditions used.

One potential transformation is the oxidation of the benzylic C-H bond . This would convert the secondary amine into an N-benzoyl amide derivative. Reagents capable of achieving this include various metal-based catalysts in the presence of an oxidant. nih.gov

Alternatively, oxidative cleavage of the carbon-nitrogen bond can occur, leading to the removal of the benzyl (B1604629) group. organic-chemistry.org This debenzylation reaction would unmask the primary amine at the 4-position, yielding Ethyl 4-amino-6-chloronicotinate. This is a common strategy in organic synthesis where the benzyl group is used as a protecting group for an amine. Various catalytic systems, often involving transition metals, can facilitate this transformation. researchgate.net

Reactivity of the Ethyl Ester Group

The ethyl ester at the C-3 position of the pyridine ring is a key functional group that can undergo several important transformations, including hydrolysis, transesterification, and reduction.

The hydrolysis of the ethyl ester group in this compound to its corresponding carboxylic acid, 4-(benzylamino)-6-chloronicotinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt, which is subsequently protonated in an acidic workup to yield the final nicotinic acid derivative.

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and excess water. The reaction is reversible and driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

While specific kinetic data for the hydrolysis of this compound is not extensively documented, studies on analogous compounds like ethyl nicotinate provide insight into the reaction's feasibility.

Table 1: General Conditions for Hydrolysis of Nicotinate Esters

| Catalyst Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Basic | NaOH or KOH in H₂O/Ethanol | Room Temperature to Reflux | Carboxylate Salt (requires acid workup) |

| Acidic | H₂SO₄ or HCl in H₂O | Reflux | Carboxylic Acid |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction is valuable for modifying the properties of the molecule, such as solubility or reactivity. The reaction can be catalyzed by acids, bases, or various organometallic compounds. nih.govmasterorganicchemistry.com

To convert this compound into, for example, the corresponding methyl or benzyl ester, the compound would be treated with an excess of methanol or benzyl alcohol, respectively, in the presence of a suitable catalyst. nih.gov Driving the reaction to completion often requires the removal of the ethanol byproduct, for instance, by distillation. nih.gov

A variety of catalysts have been shown to be effective for the transesterification of related esters, highlighting potential routes for the target molecule. nih.gov

Table 2: Potential Catalysts for Transesterification

| Catalyst Class | Examples | Reaction Conditions |

|---|---|---|

| Acid Catalysts | H₂SO₄, p-Toluenesulfonic acid | Reflux in excess alcohol |

| Base Catalysts | Sodium Alkoxides (e.g., NaOMe) | Anhydrous alcohol, Room Temp to Reflux |

| Organometallic | Titanium(IV) alkoxides, Tin compounds | Inert atmosphere, varied temperatures |

| Green Catalysts | Boric Acid, Methylboronic Acid nih.gov | Moderate to high temperatures, may require dehydrating agents nih.gov |

Reduction to Corresponding Alcohols

The ethyl ester group can be selectively reduced to a primary alcohol, yielding (4-(benzylamino)-6-chloropyridin-3-yl)methanol. This transformation is crucial for accessing a different class of derivatives and building blocks. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of other functional groups.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for ester reduction. chemistrysteps.comyoutube.com The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and produces the alcohol in high yield after an aqueous workup. youtube.com

Sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters on its own. youtube.comyoutube.com However, its reactivity can be enhanced by the addition of activating agents or by performing the reaction at higher temperatures. For instance, systems like NaBH₄ in methanol or in the presence of Lewis acids such as lithium chloride or calcium chloride have been successfully used to reduce aromatic and heteroaromatic esters to their corresponding alcohols. researchgate.net These modified borohydride systems offer a milder and often more selective alternative to LiAlH₄. researchgate.netresearchgate.net

Table 3: Common Reducing Agents for Ester to Alcohol Transformation | Reagent | Solvent | Typical Conditions | Selectivity Notes | | :--- | :--- | :--- | :--- | | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to Room Temperature | Highly reactive; will also reduce other carbonyls and potentially affect other functional groups. chemistrysteps.com | | Sodium Borohydride (NaBH₄) | Generally unreactive with esters. youtube.com | | NaBH₄ / Methanol | Refluxing THF | 15-60 minutes | Good to excellent yields for aromatic esters; milder than LiAlH₄. | | NaBH₄ / LiCl or CaCl₂ | Ethanol or THF | Room Temperature to Reflux | Enhanced reactivity allows for reduction of esters under milder conditions than NaBH₄ alone. researchgate.net |

Chemo- and Regioselectivity in Complex Reaction Systems

This compound possesses multiple reactive sites, making chemo- and regioselectivity key considerations in its synthetic applications. The primary sites for reaction are:

The C6-Chloro group: This position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the pyridine ring nitrogen and the ester group.

The C3-Ethyl Ester: As discussed, the carbonyl group is susceptible to nucleophilic attack, leading to hydrolysis, transesterification, or reduction.

The C4-Benzylamino group: The nitrogen atom is a potential nucleophile and its N-H bond can be deprotonated under strong basic conditions.

The Pyridine Ring: The ring itself can undergo reduction under harsh conditions or electrophilic substitution, although it is generally deactivated.

Competition between these sites dictates the outcome of a reaction. For instance, when treating the molecule with a nucleophile like an amine or an alkoxide, a competition arises between SₙAr at the C6 position and nucleophilic acyl substitution at the C3 ester. The reaction conditions—temperature, solvent, and the nature of the nucleophile—will determine the major product. A strong, hard nucleophile might favor attack at the ester carbonyl, while a softer, more polarizable nucleophile might preferentially displace the chloride at C6.

Similarly, during reduction, the choice of hydride reagent is critical. A powerful, non-selective reagent like LiAlH₄ could potentially reduce the ester and also cause reductive dehalogenation at the C6 position. In contrast, a milder, more chemoselective reagent, such as NaBH₄ with an activating agent, could selectively reduce the ester while leaving the C-Cl bond intact. researchgate.net The benzylamino group is generally stable to hydride reagents, but the acidic N-H proton will react with strong hydrides like LiAlH₄, requiring an excess of the reagent.

Development of Novel Synthetic Building Blocks from this compound

The varied reactivity of this compound makes it an excellent scaffold for the development of novel synthetic building blocks for use in medicinal chemistry and materials science. chemicalbook.com By selectively targeting its functional groups, a diverse library of more complex molecules can be generated.

Derivatization at C6: The chlorine atom serves as a versatile handle for introducing molecular diversity. It can be displaced by a wide range of nucleophiles (O, N, S-based) or used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new C-C, C-N, or C-O bonds. This allows for the attachment of various aryl, heteroaryl, or alkyl groups.

Modification of the C3 Ester: As detailed previously, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form a library of amides using standard peptide coupling reagents. Alternatively, reduction to the primary alcohol provides another point for functionalization, such as conversion to an ether, a different ester, or a halide.

Functionalization of the C4-Amino Group: The secondary amine can be N-alkylated or N-acylated to introduce further substituents, modulating the electronic and steric properties of the molecule.

The combination of these transformations allows for the systematic exploration of the chemical space around the 4-amino-6-chloronicotinate core, making the parent compound a valuable starting material for generating novel structures with potential biological or material applications.

Table 4: Examples of Novel Building Blocks Derived from this compound

| Reaction Type at Key Position | Reagents/Conditions | Resulting Functional Group | Potential Application |

|---|---|---|---|

| C6-Cl (SₙAr / Cross-Coupling) | R-B(OH)₂, Pd catalyst (Suzuki) | C6-Aryl/Heteroaryl | Kinase Inhibitors, Agrochemicals |

| C6-Cl (SₙAr / Cross-Coupling) | R¹R²NH, Pd catalyst (Buchwald-Hartwig) | C6-Amino | CNS Agents, Dyes |

| C3-Ester (Hydrolysis & Amidation) | 1. NaOH, H₂O 2. R¹R²NH, HATU | C3-Amide | Bioactive Scaffolds |

| C3-Ester (Reduction) | LiAlH₄, THF | C3-CH₂OH | Linkers, Spacers in complex molecules |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311G+(d,p), are utilized to optimize the molecular geometry of compounds and to calculate various electronic properties. nih.gov For molecules similar in structure, DFT has been successfully used to determine optimized geometries and other molecular properties. nih.gov These calculations are crucial for understanding the stability and reactivity of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower kinetic stability. nih.govnih.gov This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. For related organic molecules, the HOMO-LUMO gap has been calculated to predict chemical reactivity and biological activity. nih.gov

Table 1: Key Parameters Derived from HOMO-LUMO Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, polarizability, and kinetic stability. A smaller gap implies higher reactivity. nih.govnih.gov |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential, associated with electron-rich regions and sites prone to electrophilic attack, while blue areas denote positive potential, corresponding to electron-poor regions susceptible to nucleophilic attack. nih.gov For similar molecules, MEP analysis has been used to identify nucleophilic sites, such as those around nitrogen and oxygen atoms, and electrophilic sites, often located around hydrogen atoms. nih.govresearchgate.net

Conformational Analysis and Molecular Flexibility

The conformational landscape of Ethyl 4-(benzylamino)-6-chloronicotinate is determined by the rotational freedom around its single bonds, particularly the bond connecting the benzyl (B1604629) group to the aminopyridine core. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. Computational methods can be employed to explore the potential energy surface and determine the relative energies of different conformations.

Molecular Dynamics Simulations (e.g., Solvation Effects)

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. While no specific MD simulations for this compound are available, this method is generally applied to understand how a molecule behaves in a biological environment, such as in the presence of a solvent like water. MD simulations can provide insights into solvation effects, revealing how the solvent influences the conformation and dynamics of the molecule. This information is critical for understanding its behavior in physiological conditions.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. nih.govnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be predicted. nih.gov These calculated shifts are then compared with experimental data to aid in the assignment of signals.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. nih.gov The calculated harmonic frequencies are often scaled to account for anharmonicity and to improve agreement with experimental FT-IR and FT-Raman spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. materialsciencejournal.org It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations can help in understanding the electronic transitions within the molecule, such as π → π* and n → π* transitions. nih.gov

Table 2: Theoretical Methods for Spectroscopic Property Prediction

| Spectroscopic Technique | Computational Method | Predicted Properties |

| NMR (Nuclear Magnetic Resonance) | DFT with GIAO | Chemical shifts (¹H, ¹³C) |

| IR (Infrared) & Raman | DFT | Vibrational frequencies and intensities |

| UV-Vis (Ultraviolet-Visible) | TD-DFT | Electronic transition energies (λmax), oscillator strengths |

Computational Investigation of Reaction Mechanisms and Transition States

The reactivity of this compound is largely dictated by the electronic landscape of its substituted pyridine (B92270) core. Key potential reactions include nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon, reactions involving the benzylamino group, and transformations of the ethyl ester moiety. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such reactions by mapping potential energy surfaces and characterizing the transition states.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic attack, a classic SNAr reaction. Computational studies on similar chloropyridine derivatives have shown that this reaction typically proceeds via a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. nih.govresearchgate.net

The reaction can be generalized as follows:

Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate. The transition state for this step is characterized by the partial formation of the new bond with the nucleophile and partial breaking of the C-Cl bond.

Departure of the Leaving Group: The chloride ion is expelled, and the aromaticity of the pyridine ring is restored.

DFT calculations on related systems allow for the determination of the activation energies (ΔG‡) for these steps. For instance, studies on the reaction of 2-chloropyridines with various nucleophiles have quantified the Gibbs free energy changes, confirming the influence of substituents on the reaction rate. nih.govrsc.org Electron-withdrawing groups, such as the ester group in the target molecule, are generally found to stabilize the Meisenheimer complex and lower the activation barrier, thus facilitating the substitution.

Challenges in locating the transition state for such reactions can arise, particularly with certain nucleophiles where the mechanism may be more concerted than stepwise. psicode.org Advanced computational techniques are often required to accurately model these complex potential energy surfaces.

Table 1: Representative Calculated Parameters for SNAr Reactions on Chloropyridines

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| ΔG‡ | Gibbs Free Energy of Activation for Meisenheimer complex formation | 15 - 25 kcal/mol |

| C-Nu Distance (TS) | Distance between the nucleophile and the pyridine carbon in the transition state | 2.0 - 2.5 Å |

| C-Cl Distance (TS) | Distance between the pyridine carbon and the chlorine atom in the transition state | 2.2 - 2.8 Å |

Note: These values are illustrative and derived from computational studies on various chloropyridine systems. The exact values for this compound would require specific calculations.

Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding)

The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions, with hydrogen bonding playing a pivotal role. The molecule possesses a hydrogen bond donor (the N-H group of the benzylamino moiety) and several potential hydrogen bond acceptors (the pyridine nitrogen, the carbonyl oxygen of the ester, and the ester's ether oxygen).

Computational methods can predict the geometry and strength of these potential hydrogen bonds. DFT calculations, often combined with methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, provide detailed information on these interactions. nih.gov

Potential Hydrogen Bonding Motifs:

N-H···N (Pyridine): An intermolecular hydrogen bond can form between the amino hydrogen and the nitrogen atom of the pyridine ring of a neighboring molecule. This is a common and relatively strong hydrogen bonding motif in pyridine derivatives. nih.gov

N-H···O=C: The amino hydrogen can also form an intermolecular hydrogen bond with the carbonyl oxygen of the ester group on another molecule. This interaction is also expected to be significant in the crystal packing of the compound.

Computational studies on N-benzylaniline, a core fragment of the target molecule, have revealed insights into its molecular geometry and potential for N-H···π interactions, where the N-H bond interacts with the electron cloud of an aromatic ring. researchgate.netresearchgate.netiucr.org Such interactions could also be present in the solid state of this compound.

Table 2: Predicted Hydrogen Bond Parameters for this compound Based on Analogous Systems

| Donor | Acceptor | Type of Interaction | Predicted Bond Length (Å) | Predicted Bond Energy (kcal/mol) |

|---|---|---|---|---|

| N-H | N (Pyridine) | Intermolecular | 1.9 - 2.2 | -3 to -6 |

| N-H | O=C (Ester) | Intermolecular | 2.0 - 2.3 | -2 to -5 |

| C-H (Aromatic) | N (Pyridine) | Intermolecular | 2.3 - 2.6 | -1 to -2.5 |

| C-H (Aromatic) | O=C (Ester) | Intermolecular | 2.4 - 2.7 | -1 to -2 |

Note: These values are estimations based on DFT calculations performed on structurally related molecules containing similar functional groups. nih.gov

Biological Activity and Mechanistic Investigations in Vitro and in Silico

In Silico Screening and Virtual Ligand Design

In silico methods are pivotal in modern drug discovery, offering a computational lens to predict the biological activity and pharmacokinetic profile of chemical entities like Ethyl 4-(benzylamino)-6-chloronicotinate before their synthesis and in vitro testing. These approaches include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For a compound like this compound, docking studies would be instrumental in predicting its binding affinity and interaction patterns with various protein targets.

Derivatives of the nicotinic acid scaffold have been docked against a range of biological targets, including enzymes and receptors implicated in inflammation, cancer, and microbial infections. For instance, docking studies on similar heterocyclic compounds often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of the target protein. The binding energy, typically reported in kcal/mol, provides a quantitative estimate of the binding affinity. While specific binding energy data for this compound is not available, it is anticipated that the benzylamino and chloro substituents would significantly influence its binding orientation and affinity within a target's active site.

Table 1: Illustrative Molecular Docking Data for Nicotinate (B505614) Derivatives (Note: This table is a hypothetical representation as specific data for this compound was not found.)

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Nicotinate Derivative A | -8.5 | ARG120, TYR355, SER530 |

| Epidermal Growth Factor Receptor (EGFR) | Nicotinate Derivative B | -9.2 | LEU718, THR790, MET793 |

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For a series of nicotinate analogs, a QSAR model could be developed to predict their activity based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. nih.gov

The development of a robust QSAR model for nicotinate derivatives would involve the calculation of a wide range of molecular descriptors and the use of statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), to establish a correlation with their biological activity. nih.gov Such models can guide the design of new derivatives with potentially enhanced potency. For this compound, descriptors related to the benzylamino group and the chlorine atom would likely be significant variables in a QSAR model.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the structural features of this compound, it could be screened against various databases of protein targets to identify potential biological activities. The nicotinate core is a well-known pharmacophore present in many biologically active compounds, suggesting that this molecule could interact with a range of targets.

The prediction of ADME properties is crucial in the early stages of drug development to assess the pharmacokinetic profile of a compound. researchgate.net Various in silico tools can predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes. mdpi.com For this compound, it is anticipated that its lipophilicity, influenced by the benzyl (B1604629) and chloro groups, would play a significant role in its absorption and distribution.

Table 2: Predicted ADME Properties for a Hypothetical Nicotinate Derivative (Note: This table is a hypothetical representation as specific data for this compound was not found.)

| ADME Parameter | Predicted Value |

|---|---|

| Human Intestinal Absorption (%) | > 90% |

| Caco-2 Permeability (logPapp) | High |

| Blood-Brain Barrier (BBB) Permeation | Moderate |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | Yes |

In Vitro Biological Activity Profiling

In vitro assays are essential for validating the predictions made by in silico methods and for characterizing the biological activity of a compound.

COX-1/COX-2 Inhibition: Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. nih.gov Many nicotinate derivatives have been evaluated for their inhibitory activity against COX-1 and COX-2. An in vitro assay would determine the IC50 values of this compound for both isoforms, providing insight into its potency and selectivity. researchgate.net Compounds with higher selectivity for COX-2 are generally preferred as they are associated with fewer gastrointestinal side effects. nih.gov

α-amylase and α-glucosidase Inhibition: Inhibitors of α-amylase and α-glucosidase are used in the management of type 2 diabetes as they can delay the digestion of carbohydrates and reduce postprandial hyperglycemia. mdpi.comnih.gov The inhibitory potential of this compound against these enzymes would be determined by measuring the reduction in enzyme activity in the presence of the compound. researchgate.net

Nicotinate Phosphoribosyltransferase (NAPRT) Inhibition: NAPRT is a key enzyme in the salvage pathway of NAD+ biosynthesis. wikipedia.org Inhibition of this enzyme is being explored as a potential anti-cancer strategy. nih.gov Given that the substrate of NAPRT is nicotinic acid, it is plausible that nicotinate derivatives like this compound could act as inhibitors. An in vitro assay would quantify the inhibitory effect of the compound on NAPRT activity. nih.gov

Table 3: Illustrative Enzyme Inhibition Data for Nicotinate Derivatives (Note: This table is a hypothetical representation as specific data for this compound was not found.)

| Enzyme | Ligand | IC50 (µM) |

|---|---|---|

| COX-1 | Nicotinate Derivative D | 15.2 |

| COX-2 | Nicotinate Derivative D | 0.8 |

| α-amylase | Nicotinate Derivative E | 25.6 |

| α-glucosidase | Nicotinate Derivative E | 12.3 |

Receptor Binding Studies

Direct receptor binding studies for this compound are not extensively documented. However, research on analogous structures, such as 4-amino-substituted quinazolines and benzazepines, offers a predictive framework for potential receptor interactions. For instance, certain 4-benzylamino-1-chloro-6-substituted phthalazines have been identified as potent inhibitors of phosphodiesterase 5 (PDE5). nih.gov This suggests that the core scaffold containing a substituted amino group at the 4-position can interact with specific enzyme active sites.

Similarly, structure-activity relationship (SAR) studies on 6-chloro-1-phenylbenzazepines have demonstrated affinity for dopamine (B1211576) D1 receptors. mdpi.com The presence of a chloro group at the 6-position was noted to influence receptor affinity in this class of compounds. mdpi.com While these findings pertain to different heterocyclic systems, they highlight the potential for the 4-(benzylamino)-6-chloro-substituted pyridine (B92270) core to engage with various biological receptors. The specific receptor affinities of this compound remain an area for future investigation.

Cell-Based Assays for Cellular Pathway Modulation (e.g., differentiation, apoptosis induction)

The modulation of cellular pathways, particularly those involved in cell proliferation and death, is a hallmark of many biologically active nicotinate derivatives. Studies on related compounds have demonstrated significant effects in cell-based assays. For example, certain 3-benzylamino-β-carboline derivatives, which share the benzylamino moiety, have been shown to induce apoptosis in cancer cell lines. nih.gov Flow cytometry analysis of cells treated with these compounds indicated cell cycle arrest in the G2/M phase, a common mechanism for anticancer agents. nih.gov

Nicotinamide (B372718), a related B vitamin, has been observed to suppress proliferation and enhance apoptosis in hepatocellular carcinoma cells, primarily through the stimulation of the p53/p21 pathway. While the direct activity of this compound on these pathways has not been reported, the known anticancer effects of nicotinic acid derivatives suggest this as a plausible area of activity. ontosight.ai

Table 1: Effects of Related Benzylamino Derivatives on Cellular Pathways

| Compound Class | Cell Line | Observed Effect | Reference |

| 3-benzylamino-β-carbolines | HeLa S-3, Sarcoma 180 | Induction of apoptosis, G2/M cell cycle arrest | nih.gov |

This table presents data for structurally related compounds to infer potential activities.

Antimicrobial or Antiviral Activity (In Vitro)

The antimicrobial potential of substituted nicotine (B1678760) derivatives has been explored, revealing that certain structural modifications can confer significant activity against various microbial strains. A study on novel substituted nicotines, synthesized from nicotinic acid hydrazide, demonstrated that some of these compounds exhibited notable activity against bacteria such as S. aureus and P. aeruginosa, and fungi like A. flavus and P. expansum. ekb.eg

The structure-activity relationship findings from this research indicated that the nature of the substituents on the nicotinic acid core plays a crucial role in determining the antimicrobial spectrum and potency. While these derivatives are not identical to this compound, they establish the nicotinic acid scaffold as a viable backbone for the development of new antimicrobial agents. The specific antibacterial, antifungal, or antiviral properties of this compound itself remain to be determined through dedicated in vitro screening.

Table 2: Antimicrobial Activity of Substituted Nicotine Derivatives

| Derivative | Microorganism | Activity (Inhibition Zone) | Reference |

| Compound 8d | S. aureus, B. subtilis, A. flavus | 2.4 mm, 3.2 mm, 2.6 mm | ekb.eg |

| Compound 10b | P. aeruginosa, P. expansum | 2.6 mm, 2.8 mm | ekb.eg |

| Compound 10c | P. expansum | 2.8 mm | ekb.eg |

This table showcases the antimicrobial potential of the broader class of substituted nicotinate compounds.

Elucidation of Molecular Mechanisms of Action (In Vitro)

Understanding the molecular mechanisms underlying the biological activity of a compound is crucial for its development as a therapeutic agent. For the class of nicotinate derivatives, several mechanisms have been proposed based on in vitro studies of related molecules.

Identification of Specific Biological Targets

While the direct molecular targets of this compound are not yet identified, research on analogous structures provides valuable leads. For example, various nicotinamide derivatives have been shown to target key enzymes involved in cancer cell signaling and survival. These include phosphodiesterase 5 (PDE5), as mentioned earlier, which is inhibited by certain 4-benzylamino-1-chloro-6-substituted phthalazines. nih.gov

Furthermore, the general class of nicotinic acid derivatives has been investigated for anti-inflammatory properties, with some compounds showing inhibition of cyclooxygenase-2 (COX-2). nih.gov Molecular docking studies have supported the potential for these molecules to bind within the active site of COX-2. nih.gov

Pathway Analysis in Model Systems

Pathway analysis of related compounds has revealed interference with critical cellular signaling cascades. Nicotinamide derivatives have been implicated in the modulation of pathways related to inflammation and cancer. For instance, some derivatives have been shown to decrease the levels of inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophage cells. nih.gov

In the context of cancer, the broader family of nitrogen-containing heterocyclic compounds, to which this compound belongs, is known to interact with a multitude of signaling pathways. These can include pathways regulating cell cycle progression, apoptosis, and angiogenesis.

Structure-Activity Relationship (SAR) Studies on Nicotinate Derivatives

SAR studies provide critical information for the rational design of more potent and selective analogs. For nicotinate and related heterocyclic derivatives, several key structural features have been identified as important for their biological activity.

The substitution pattern on the pyridine ring is a key determinant of activity. The presence of a chloro group at the 6-position, as seen in the title compound, has been shown in other heterocyclic systems to influence biological activity. For example, in 1-phenylbenzazepines, a 6-chloro group can enhance affinity for the D1 receptor. mdpi.com In 3-benzylamino-β-carboline derivatives, a 6-chloro substituent was evaluated for its effect on the type of cell death induced. nih.gov

The nature of the substituent at the 4-position is also critical. The benzylamino group in this compound is a significant feature. In studies of PDE5 inhibitors with a phthalazine (B143731) core, a (3-chloro-4-methoxybenzyl)amino group at the 4-position was found to be optimal for inhibitory activity. nih.gov This highlights the importance of the substitution pattern on the benzyl ring for fine-tuning biological effects.

Impact of Substituent Variations on In Vitro Activity

Systematic modifications of the chemical structure of this compound analogs have been instrumental in elucidating the key features that govern their biological effects. The core structure, consisting of a substituted pyridine ring linked to a benzyl group via an amino bridge, offers multiple sites for chemical derivatization.

Substitutions on the Benzyl Ring:

The nature and position of substituents on the benzyl ring play a critical role in modulating the in vitro activity of this class of compounds. Research on analogous structures, such as N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues, has shown that substitutions on the 'A-region' (the benzyl ring) significantly influence their biological potency. For instance, the introduction of halogen atoms at the 2-position of the benzyl ring has been observed to enhance antagonist activity at the TRPV1 receptor. nih.gov This suggests that steric and electronic properties of the substituents in this region are crucial for receptor interaction.

Modifications of the Nicotinate Core:

The nicotinic acid scaffold is a common motif in biologically active molecules. nih.gov Studies on related 4-anilinoquinazoline (B1210976) derivatives have demonstrated that the quinazoline (B50416) core is a preferred chromophore, with benzylamino and anilino side chains being favorable for activity. researchgate.net In this series, substitution at the 3-position of the anilino ring with small, lipophilic, electron-withdrawing groups resulted in analogs with enhanced potency. researchgate.net These findings underscore the importance of the electronic landscape of the aromatic system for biological function.

Furthermore, investigations into 2-substituted nicotinic acid ethyl ester derivatives have revealed that modifications at the 2-position can lead to compounds with significant inhibitory potential against enzymes like SIRT1. researchgate.net Docking studies of these derivatives suggested that specific interactions, such as hydrogen bonding involving a fused lactone ring, were key to their activity. researchgate.net While the subject compound has a different substitution pattern, this highlights the general principle that substituents on the pyridine ring can dramatically influence biological target engagement.

The following interactive table summarizes the general structure-activity relationship trends observed in analogous chemical series, which can be extrapolated to predict the impact of similar substitutions on this compound.

| Structural Moiety | Position of Substitution | Nature of Substituent | Observed Impact on In Vitro Activity (in Analogous Series) |

| Benzyl Ring | 2-position | Halogen | Enhanced antagonist activity nih.gov |

| Benzyl Ring | 4-position | t-Butyl | Component of a potent antagonist nih.gov |

| Nicotinate/Anilino Core | 3-position (of aniline) | Small, lipophilic, electron-withdrawing | Enhanced potency researchgate.net |

| Nicotinate Core | 2-position | Fused lactone ring | Key for enzyme interaction via H-bonds researchgate.net |

Conformational Requirements for Biological Recognition

The three-dimensional arrangement of a molecule is paramount for its interaction with biological targets. For this compound, the relative orientation of the benzyl and nicotinate rings, as well as the conformation of the linking amino group, are expected to be critical determinants of its biological activity.

Studies on the conformational mobility of related N-benzyl-N-nitrosoamino)azoles have shown that hindered rotation around the N-N(O) bond can lead to the existence of distinct E- and Z-isomers. researchgate.net This phenomenon of restricted rotation could also be relevant to the N-benzylamino linkage in the subject compound, potentially leading to different stable conformations that may exhibit varying affinities for a biological target.

Molecular modeling and conformational analysis of other biologically active molecules provide further insights. For instance, in the development of taxol analogues, the conformation of the side chain, constrained by a carbon linker, was found to be a crucial factor for their cytotoxic activity. nih.gov NMR analysis revealed the existence of multiple conformations in solution, with the most populated conformers corresponding to the biologically active shape. nih.gov

In silico molecular modeling of afatinib (B358) derivatives has also highlighted the importance of molecular conformation for target engagement. mdpi.com Modifications to the parent structure that resulted in a molecular geometry more similar to that of a known potent inhibitor led to enhanced predicted activity. mdpi.com These studies emphasize that for a molecule to be biologically active, it must be able to adopt a specific conformation that is complementary to the binding site of its target protein. While specific conformational studies on this compound are not widely reported, the principles derived from analogous systems strongly suggest that its biological recognition will be highly dependent on its preferred three-dimensional structure.

Applications of Ethyl 4 Benzylamino 6 Chloronicotinate As a Research Tool and Synthetic Intermediate

Building Block in the Synthesis of Complex Heterocyclic Systems

The primary application of Ethyl 4-(benzylamino)-6-chloronicotinate in synthetic chemistry is as a precursor for the synthesis of the pyrido[4,3-d]pyrimidine (B1258125) scaffold. This bicyclic system, composed of fused pyridine (B92270) and pyrimidine (B1678525) rings, is of significant interest in medicinal chemistry. ontosight.ainih.gov The synthesis leverages the intrinsic reactivity of the starting material, where the 4-amino group and the adjacent C5-carbon of the pyridine ring act as a built-in "1,3-diaza" synthon for the construction of the fused pyrimidine ring.

The general strategy involves a cyclocondensation reaction. The 4-(benzylamino) group acts as one of the key nitrogen atoms for the new pyrimidine ring. The reaction typically proceeds by treating the nicotinate (B505614) with a reagent that provides the remaining carbon and nitrogen atoms of the pyrimidine ring. For instance, thermal cyclocondensation with reagents like chloroformamidine (B3279071) hydrochloride can be employed to construct the fused ring system. nih.gov Various synthetic methodologies have been developed to create the pyrido[4,3-d]pyrimidine moiety, often starting from suitably substituted pyridine or pyrimidine derivatives. rsc.org

The benzyl (B1604629) group on the nitrogen atom can be retained in the final product or cleaved under certain reaction conditions, offering a route to further functionalization. The ethyl ester at the 3-position can be hydrolyzed, reduced, or converted to an amide to introduce additional diversity into the target molecules.

| Reactant | Reagent/Conditions | Product Core Structure | Key Transformation |

|---|---|---|---|

| This compound | One-carbon source (e.g., Formamidine, Triethyl orthoformate) followed by cyclization | Pyrido[4,3-d]pyrimidine | Annulation of a pyrimidine ring onto the pyridine core. |

Precursor for Advanced Medicinal Chemistry Scaffolds

The pyrido[4,3-d]pyrimidine core, readily accessible from this compound, is considered a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. researchgate.net Derivatives of this scaffold have been investigated for numerous therapeutic applications, including anticancer, anti-inflammatory, antiviral, antimicrobial, and CNS-related activities. nih.govresearchgate.net

The structural diversity and potential for modification make these compounds attractive candidates for drug development. ontosight.ai The development of new synthetic strategies for pyrido[4,3-d]pyrimidines is an active area of research, aimed at producing novel compounds for biological screening. nih.gov

Detailed Research Findings:

Anticancer Agents: The pyrido[2,3-d]pyrimidine (B1209978) scaffold (an isomer) has been extensively studied for its anticancer properties. rsc.org Derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. rsc.org For example, certain pyridopyrimidines act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4), key targets in cancer therapy. tandfonline.com

Kinase Inhibition: The PIM-1 kinase, an oncogene implicated in various human cancers, has been a target for pyridopyrimidine-based inhibitors. Novel bioactive pyrido[2,3-d]pyrimidine derivatives have been synthesized that induce apoptosis in cancer cells by inhibiting PIM-1 kinase. rsc.org

Antimicrobial Activity: Research has also explored the potential of pyridopyrimidine derivatives as antimicrobial agents, with some compounds showing effectiveness against various bacterial and fungal pathogens. ontosight.airesearchgate.net

| Therapeutic Area | Biological Target Example | Reported Activity | Reference |

|---|---|---|---|

| Oncology | EGFR, CDK4, PIM-1 Kinase | Inhibition of cancer cell proliferation, induction of apoptosis. | nih.govrsc.orgtandfonline.com |

| Infectious Diseases | Bacterial/Fungal enzymes | Antimicrobial and antifungal activity. | ontosight.airesearchgate.net |

| Inflammation | Inflammatory pathway kinases | Anti-inflammatory properties. | nih.govresearchgate.net |

| Virology | Viral enzymes (e.g., reverse transcriptase) | Antiviral (including anti-HIV) activity. | researchgate.net |

Use in Material Science Research (if applicable as a precursor for functional materials)

Based on a review of the available scientific literature, the application of this compound or its direct derivatives, such as pyridopyrimidines, as precursors for functional materials is not a well-documented field of research. While heterocyclic compounds are integral to many functional materials (e.g., organic light-emitting diodes, dyes, and polymers), the research focus for this specific scaffold has been overwhelmingly directed towards its biological and medicinal properties.

Development of Chemical Probes for Biological Research (In Vitro)

Chemical probes are highly selective small molecules used as research tools to study the function of proteins and biological pathways in vitro and in vivo. nih.gov The pyrido[4,3-d]pyrimidine scaffold, derived from this compound, is an excellent foundation for the development of such probes.

Given that many derivatives are potent and selective kinase inhibitors, they can be used directly as in vitro chemical probes to investigate the cellular roles of their target kinases. rsc.orgtandfonline.com For example, a selective PIM-1 kinase inhibitor synthesized from this class of compounds can be used in cell-based assays to elucidate the downstream effects of PIM-1 inhibition. rsc.org

Furthermore, the scaffold can be synthetically modified to create more sophisticated research tools. For instance:

Probing Protein-Protein Interactions (PPIs): Pyrimidine-based frameworks have been successfully used to create novel molecular structures that can modulate and probe complex PPIs, which were historically considered "undruggable." nih.govacs.org

Development of PROTACs: The related tetrahydropyrido[3,4-d]pyrimidine core has been used as a warhead to develop Proteolysis Targeting Chimeras (PROTACs). mdpi.com These are bifunctional molecules that recruit a target protein (like KRAS-G12D) to an E3 ubiquitin ligase, leading to the target's degradation. This represents an advanced application of such scaffolds as chemical biology tools. mdpi.com

By attaching functional handles—such as biotin (B1667282) for affinity purification or a fluorophore for imaging—to the pyridopyrimidine core, researchers can create versatile probes to identify binding partners, visualize target proteins in cells, and further dissect complex biological processes.

Challenges and Future Directions in Research on Ethyl 4 Benzylamino 6 Chloronicotinate

Advancements in Stereoselective Synthesis

The introduction of chirality into molecules can dramatically alter their pharmacological profiles. However, achieving high stereoselectivity in the synthesis of complex heterocyclic compounds remains a significant hurdle. scirea.org Asymmetric synthesis, which uses chiral catalysts or reagents to produce a single enantiomer, is a preferred but often costly method. scirea.orgmdpi.com For derivatives of Ethyl 4-(benzylamino)-6-chloronicotinate, creating stereocenters, for instance at the benzylic position or on substituents, is a key objective for enhancing biological specificity.

A major challenge in catalytic enantioselective synthesis is the generality of the catalyst; small changes in the substrate can drastically reduce the reaction's effectiveness and enantioselectivity. ethz.ch Many powerful enantioselective reactions are underutilized because they yield suboptimal enantiomeric excess, complicating purification and increasing costs. ethz.ch Future research will likely focus on developing more robust and versatile chiral catalysts, such as novel transition metal complexes or organocatalysts, that are effective for a wider range of nicotinate (B505614) substrates. mdpi.comchemrxiv.org The use of engineered ketoreductases (KREDs) and other enzymes also presents a promising avenue, offering high enantiospecificity under mild conditions. rsc.org

| Catalyst Type | Potential Reaction | Anticipated Challenges | Future Research Direction |

|---|---|---|---|

| Chiral Rhodium (Rh) Complexes | Asymmetric hydrogenation of a precursor to introduce a chiral center. | Substrate specificity; catalyst poisoning by the pyridine (B92270) nitrogen. ethz.ch | Development of ligands that shield the metal center and tolerate heterocyclic functionality. |

| Organocatalysts (e.g., Chiral Phosphoric Acids) | Enantioselective functionalization of the benzyl (B1604629) group. | High catalyst loading; sensitivity to reaction conditions. chemrxiv.org | Design of more active catalysts to reduce required quantities and improve reaction efficiency. |

| Biocatalysts (e.g., Engineered Enzymes) | Stereoselective reduction of a ketone precursor or hydrolysis of the ester. | Limited availability of enzymes for specific, non-natural substrates; scalability. rsc.org | Directed evolution and protein engineering to create bespoke enzymes for nicotinate scaffolds. |

Exploration of Unconventional Reactivity Patterns

The pyridine ring, particularly when substituted with both electron-donating (benzylamino) and electron-withdrawing (chloro, ethyl ester) groups, presents a complex electronic landscape. This complexity can be harnessed to explore novel chemical transformations. Traditional cross-coupling reactions like the Suzuki-Miyaura are mainstays in pharmaceutical chemistry but can be unreliable with pyridine-based substrates due to the poor stability and reactivity of the corresponding boronates. semanticscholar.orgrsc.org

Future research is focused on overcoming these limitations. One promising area is the use of alternative nucleophilic coupling partners, such as pyridine sulfinates, which have shown broader scope and utility in palladium-catalyzed cross-coupling reactions with aryl halides. semanticscholar.orgrsc.org Another direction involves exploiting the inherent reactivity of the pyridine ring itself. For instance, the development of superbase-mediated lithiation has enabled unprecedented regioselective functionalization at the C-6 position of 2-chloropyridine, a transformation not achievable with standard reagents. researchgate.net Applying such methods to this compound could allow for the selective introduction of substituents at the C-2 or C-5 positions, opening new avenues for derivatization.

Integration of Machine Learning in Predictive Modeling for Derivatives

Modern drug discovery is increasingly driven by computational approaches. Machine learning (ML) offers a powerful toolset to navigate the vast chemical space of potential derivatives of this compound. nih.govijcrt.org ML models can be trained on existing data from heterocyclic compounds to predict biological activities, physicochemical properties, and potential toxicity, thereby prioritizing the synthesis of the most promising candidates and reducing time and cost. nih.govresearchgate.net

One of the primary applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models correlate molecular descriptors with biological activity, enabling the virtual screening of large libraries of hypothetical derivatives. ijcrt.org Furthermore, ML is transforming retrosynthesis. Advanced models can predict synthetic routes for novel or uncommon heterocycles, an area where traditional algorithms struggle due to data scarcity. chemrxiv.org The integration of ML-driven optimization algorithms with automated synthesis platforms can create self-optimizing laboratories capable of both discovering new molecules and rapidly identifying optimal reaction conditions. beilstein-journals.org

| Machine Learning Model | Application Area | Input Data | Predicted Output | Future Goal |

|---|---|---|---|---|

| Random Forest / Support Vector Machine (SVM) | Bioactivity Prediction (QSAR) nih.gov | Molecular descriptors (e.g., LogP, molecular weight), structural fingerprints. ijcrt.org | Inhibition constant (IC50), binding affinity. | Develop models with high predictive accuracy for specific targets (e.g., kinases, GPCRs). |

| Deep Neural Networks (DNNs) | Property Prediction | Molecular graphs, SMILES strings. | Solubility, metabolic stability, toxicity profiles. | Create multi-task models that predict a full ADME-Tox profile from structure alone. researchgate.net |

| Transformer-based Models | Retrosynthesis Prediction chemrxiv.org | Target molecule structure. | Plausible synthetic precursors and reaction pathways. | Fine-tune models on heterocycle-specific reaction data to improve accuracy for ring-forming and ring-breaking disconnections. chemrxiv.org |

Sustainable Synthesis and Process Intensification